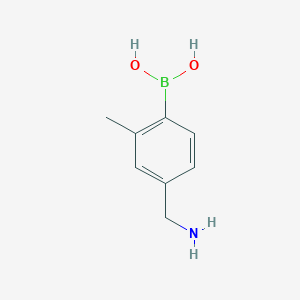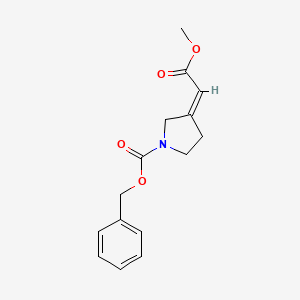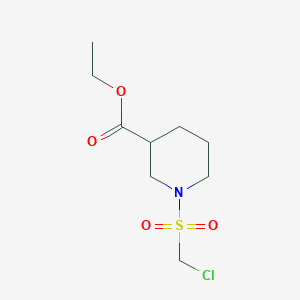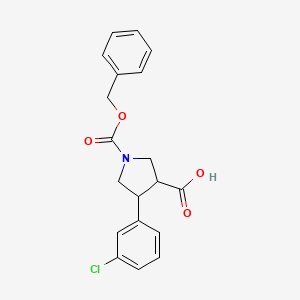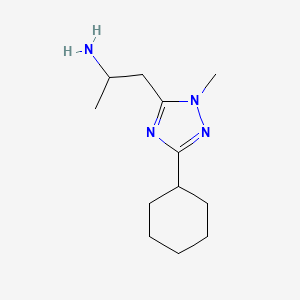![molecular formula C7H8N4O2S B13628849 2-Methylpyrazolo[1,5-a]pyrimidine-3-sulfonamide](/img/structure/B13628849.png)
2-Methylpyrazolo[1,5-a]pyrimidine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylpyrazolo[1,5-a]pyrimidine-3-sulfonamide is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their significant biological and pharmacological activities, making them valuable in medicinal chemistry and material science .
Preparation Methods
The synthesis of 2-Methylpyrazolo[1,5-a]pyrimidine-3-sulfonamide typically involves a multi-step reaction. One common method starts with the reaction of 5-amino-3-methylpyrazole with diethyl malonate in the presence of a base such as sodium ethanolate to obtain dihydroxy-heterocycle . This intermediate is then subjected to further reactions to introduce the sulfonamide group, resulting in the final compound .
Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the compound .
Chemical Reactions Analysis
2-Methylpyrazolo[1,5-a]pyrimidine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dimethyl sulfoxide, and catalysts such as palladium on carbon . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Methylpyrazolo[1,5-a]pyrimidine-3-sulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-Methylpyrazolo[1,5-a]pyrimidine-3-sulfonamide involves its interaction with molecular targets such as enzymes. For example, it acts as a competitive inhibitor of the enzyme dihydropteroate synthetase, which is crucial for the synthesis of folic acid in bacteria . By inhibiting this enzyme, the compound prevents the bacteria from synthesizing folic acid, thereby inhibiting their growth and replication .
Comparison with Similar Compounds
2-Methylpyrazolo[1,5-a]pyrimidine-3-sulfonamide can be compared with other similar compounds such as:
Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in their biological activities and applications.
Sulfonamide drugs: These compounds also contain the sulfonamide group and are known for their antibacterial properties.
The uniqueness of this compound lies in its specific combination of the pyrazolo[1,5-a]pyrimidine core with the sulfonamide group, which imparts distinct biological and chemical properties .
Properties
Molecular Formula |
C7H8N4O2S |
|---|---|
Molecular Weight |
212.23 g/mol |
IUPAC Name |
2-methylpyrazolo[1,5-a]pyrimidine-3-sulfonamide |
InChI |
InChI=1S/C7H8N4O2S/c1-5-6(14(8,12)13)7-9-3-2-4-11(7)10-5/h2-4H,1H3,(H2,8,12,13) |
InChI Key |
RQPZEGSUACENBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C=CC=NC2=C1S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


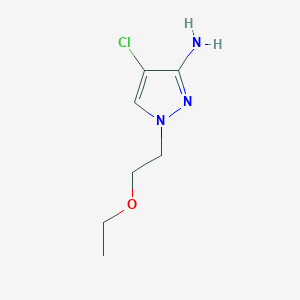
![3-(Bromomethyl)imidazo[4,3-b][1,3]thiazole](/img/structure/B13628777.png)
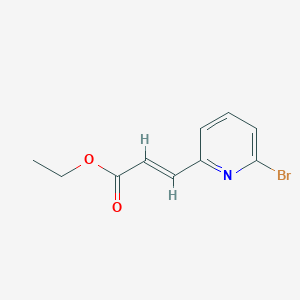
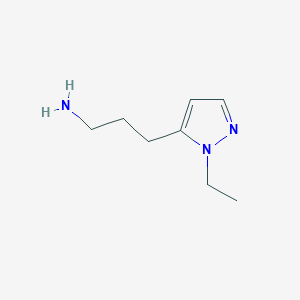
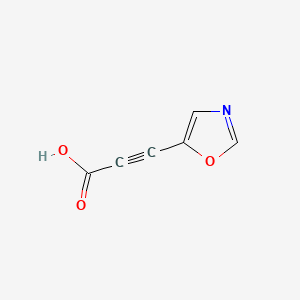
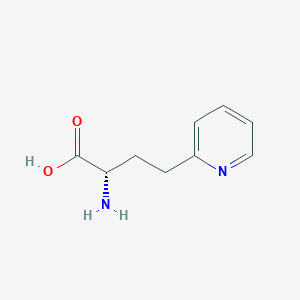
![rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)piperidine-3-carboxylicacid,trans](/img/structure/B13628806.png)
